molecular formula C13H16N2O8 B5190080 3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid

3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid

Cat. No.: B5190080
M. Wt: 328.27 g/mol
InChI Key: MUMVSFLQZQEXFZ-UHFFFAOYSA-N
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Description

3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid is a complex organic compound characterized by its nitro group, hydroxyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid typically involves multiple steps:

    Amination: The amino group is introduced via a substitution reaction, often using an amine source under controlled conditions.

    Glycosylation: The attachment of the 3,4,5-trihydroxy-6-methyloxan-2-yl group is achieved through glycosylation reactions, which involve the use of glycosyl donors and acceptors in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid: Lacks the nitro and glycosyl groups, making it less reactive in certain contexts.

    5-Nitro-2-aminobenzoic acid: Similar nitro and amino groups but lacks the glycosyl moiety, affecting its solubility and reactivity.

    3,4,5-Trihydroxy-6-methyloxan-2-yl derivatives: Similar glycosyl structure but different aromatic substitutions.

Uniqueness

3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid is unique due to the combination of its nitro, amino, and glycosyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O8/c1-5-9(16)10(17)11(18)12(23-5)14-7-2-6(13(19)20)3-8(4-7)15(21)22/h2-5,9-12,14,16-18H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMVSFLQZQEXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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